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Compound of Interest

Compound Name: Ursolic aldehyde

Cat. No.: B12407209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for ursolic
aldehyde, a naturally occurring pentacyclic triterpenoid. The interpretation of its Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is crucial for

its identification, characterization, and subsequent use in research and drug development.

Chemical Structure
Ursolic aldehyde, also known as 3β-hydroxy-urs-12-en-28-al, is a derivative of ursolic acid. Its

structure features a five-ring (ursane) skeleton with a hydroxyl group at the C-3 position, a

double bond between C-12 and C-13, and an aldehyde group at the C-28 position.

Molecular Formula: C₃₀H₄₈O₂ Molecular Weight: 440.70 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of ursolic
aldehyde. Both ¹H and ¹³C NMR are employed to identify the chemical environment of each

hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of ursolic aldehyde exhibits characteristic signals for its triterpenoid

structure. The data presented below is a compilation from available literature and typical values
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for ursane-type triterpenoids.[1]

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3 3.22 dd 11.5, 4.8

H-12 5.32 m

H-28 9.34 s

CH₃ (s) 1.10 s

CH₃ (s) 1.00 s

CH₃ (s) 0.93 s

CH₃ (s) 0.79 s

CH₃ (s) 0.78 s

CH₃ (d) 0.98 d 6.4

CH₃ (d) 0.89 d 6.4

Note: The assignments for the methyl groups can vary slightly depending on the solvent and

experimental conditions.

Interpretation:

The downfield singlet at 9.34 ppm is a highly characteristic signal for the aldehydic proton

(H-28).[1]

The multiplet at 5.32 ppm is attributed to the olefinic proton (H-12) on the C-12/C-13 double

bond.[1]

The double doublet at 3.22 ppm corresponds to the proton at C-3, which is attached to the

carbon bearing the hydroxyl group.[1]

The numerous signals in the upfield region (approximately 0.7-2.5 ppm) are characteristic of

the complex saturated polycyclic system of the ursane skeleton, including the various methyl
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groups.

The ¹³C NMR spectrum provides information on the carbon framework of ursolic aldehyde. A

key diagnostic signal is the downfield resonance of the aldehydic carbon.

Carbon Chemical Shift (δ) ppm

C-3 ~79.0

C-12 ~125.0

C-13 ~138.0

C-28 207.5

Note: A complete, assigned ¹³C NMR dataset for ursolic aldehyde is not readily available in

the public domain. The values presented are based on data for the closely related ursolic acid

and the reported value for the aldehydic carbon of ursolaldehyde.[2]

Interpretation:

The most notable signal is at 207.5 ppm, which is unequivocally assigned to the aldehydic

carbon (C-28).[2]

The signals around 125.0 ppm and 138.0 ppm are characteristic of the sp² hybridized

carbons of the C-12/C-13 double bond.

The signal at approximately 79.0 ppm is typical for the C-3 carbon bonded to the hydroxyl

group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of ursolic aldehyde, which aids in its identification and structural confirmation.

In EI-MS, the fragmentation of ursane-type triterpenoids is often characterized by a retro-Diels-

Alder (rDA) reaction in ring C.

Expected Fragmentation Pattern:
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m/z Interpretation

440 [M]⁺ (Molecular Ion)

425 [M - CH₃]⁺

411 [M - CHO]⁺

232 rDA fragment (containing rings D and E)

207 rDA fragment (containing rings A and B)

203 Fragment from cleavage of ring E

133 Further fragmentation of the m/z 203 ion

Note: The specific fragmentation pattern can be influenced by the ionization energy and the

instrument used.

Interpretation: The mass spectrum of ursolic aldehyde is expected to show a molecular ion

peak at m/z 440. The key fragmentation pathway for ursane-type triterpenoids with a C-12

double bond is the retro-Diels-Alder (rDA) cleavage of ring C. This results in two characteristic

fragments: one containing rings A and B, and another containing rings D and E. For ursolic
aldehyde, this would lead to fragments around m/z 207 and 232. Further fragmentation of ring

E can also be observed.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in ursolic aldehyde.
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Wavenumber (cm⁻¹) Functional Group

~3400 O-H stretch (hydroxyl group)

~2925 C-H stretch (alkane)

~2850 C-H stretch (alkane)

~2720 C-H stretch (aldehyde)

~1725 C=O stretch (aldehyde)

~1640 C=C stretch (alkene)

~1460 C-H bend (alkane)

~1375 C-H bend (alkane)

~1040 C-O stretch (hydroxyl group)

Note: The exact peak positions can vary depending on the sample preparation method (e.g.,

KBr pellet, thin film).

Interpretation:

A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of

the hydroxyl group.

The sharp, strong peak around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the

aldehyde.

A key diagnostic feature for aldehydes is the presence of a C-H stretching band around 2720

cm⁻¹, which is often a shoulder on the main alkane C-H stretching bands.[3]

The absorptions in the region of 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of

the numerous methyl and methylene groups in the molecule.

A weak to medium band around 1640 cm⁻¹ corresponds to the C=C stretching of the double

bond in the ursane skeleton.
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Experimental Protocols
A sample of ursolic aldehyde (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and

transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC)

spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

For EI-MS, the sample is introduced into the mass spectrometer via a direct insertion probe or

a GC inlet. The electron energy is typically set to 70 eV. For Electrospray Ionization (ESI-MS),

the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI

source.

A solid sample of ursolic aldehyde is finely ground with potassium bromide (KBr) and pressed

into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

Logical Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic interpretation of

ursolic aldehyde.
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Spectroscopic Interpretation Workflow for Ursolic Aldehyde

Initial Analysis

Detailed Structural Elucidation
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Mass Spectrometry (MS)

1H NMR

Provides Molecular Weight

Infrared (IR) Spectroscopy

Identifies Functional Groups

13C NMR

Proton Environments

2D NMR (COSY, HSQC, HMBC)

Carbon Skeleton

Proposed Structure of Ursolic Aldehyde

Connectivity and Final Assignment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of ursolic aldehyde.

This workflow begins with MS and IR to determine the molecular weight and functional groups.

This information then guides the more detailed analysis of ¹H and ¹³C NMR spectra. Finally, 2D
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NMR experiments are used to establish the connectivity between atoms and confirm the final

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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